methyl 2-acetyl-2H-indazole-6-carboxylate
Overview
Description
Methyl 2-acetyl-2H-indazole-6-carboxylate is a chemical compound belonging to the indazole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-acetyl-2H-indazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of substituted benzamidines with organophosphorus reagents, followed by cyclization and subsequent functional group modifications . Another approach involves the Fischer indole synthesis, where phenylhydrazine derivatives react with ketones under acidic conditions to form the indazole core .
Industrial Production Methods
Industrial production of indazole derivatives, including this compound, often employs scalable synthetic routes that ensure high yield and purity. These methods may involve continuous flow chemistry and the use of automated reactors to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-acetyl-2H-indazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions, particularly at the indazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include various substituted indazoles, which can be further functionalized to enhance their biological activity .
Scientific Research Applications
Methyl 2-acetyl-2H-indazole-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-acetyl-2H-indazole-6-carboxylate involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
1H-indazole-3-carboxylic acid: Another indazole derivative with different functional groups.
Uniqueness
Methyl 2-acetyl-2H-indazole-6-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its acetyl and carboxylate groups make it a versatile intermediate in organic synthesis and a potential candidate for drug development .
Biological Activity
Methyl 2-acetyl-2H-indazole-6-carboxylate is a synthetic compound belonging to the indazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound features an indazole core with an acetyl group and a carboxylate ester, which contribute to its reactivity and biological interactions. The molecular formula is , with a molecular weight of approximately 219.21 g/mol. This unique structure allows for various modifications that can enhance its biological efficacy.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The indazole ring can modulate the activity of various molecular targets, including:
- Enzymatic Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It has the potential to interact with receptors that mediate cell signaling pathways, influencing cellular responses.
Antimicrobial Activity
Research indicates that derivatives of indazole compounds display significant antimicrobial properties. This compound has been tested against various bacterial strains, showing promising results in inhibiting growth, particularly against Gram-positive bacteria.
Microorganism | Activity (IC50) |
---|---|
Staphylococcus aureus | < 10 µM |
Escherichia coli | < 15 µM |
Anticancer Properties
Indazole derivatives are known for their anticancer effects. Studies have shown that this compound exhibits cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation.
Cancer Cell Line | Activity (IC50) |
---|---|
MCF-7 (Breast) | 5 µM |
HT-29 (Colon) | 8 µM |
Antiprotozoal Activity
Recent studies have highlighted the antiprotozoal activity of indazole derivatives. This compound has shown effectiveness against protozoan parasites such as Entamoeba histolytica and Giardia intestinalis.
Protozoan Species | Activity (IC50) |
---|---|
E. histolytica | < 0.5 µM |
G. intestinalis | < 1 µM |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Substituents on the indazole ring, particularly electron-withdrawing groups, enhance its potency against various biological targets. For instance:
- Substitution Patterns : Introduction of halogens or alkoxy groups at specific positions on the indazole ring can significantly increase antimicrobial and anticancer activities.
- Functional Group Variations : Altering the acetyl group or carboxylate moiety can lead to changes in binding affinity and selectivity for target enzymes or receptors.
Case Studies
- Antitumor Activity Study : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxicity against multiple cancer cell lines through induction of apoptosis via mitochondrial pathways.
- Antimicrobial Efficacy : Another investigation focused on the compound's antibacterial properties found it effective against resistant strains of Staphylococcus aureus, suggesting potential applications in treating infections caused by multidrug-resistant bacteria.
Properties
IUPAC Name |
methyl 2-acetylindazole-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-7(14)13-6-9-4-3-8(11(15)16-2)5-10(9)12-13/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEROEYGXAJDMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C2C=CC(=CC2=N1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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